ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
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Overview
Description
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of multiple functional groups, including a sulfonamide, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the sulfonamide and methoxy groups. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Indole Core Synthesis: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the indole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Methoxy Group Introduction: The methoxy group is introduced through methylation of the corresponding phenol derivative using methyl iodide and a base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in
Properties
Molecular Formula |
C25H23ClN2O5S |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfonylamino]-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C25H23ClN2O5S/c1-4-33-25(29)24-16(2)28(19-8-10-20(32-3)11-9-19)23-14-7-18(15-22(23)24)27-34(30,31)21-12-5-17(26)6-13-21/h5-15,27H,4H2,1-3H3 |
InChI Key |
UMXGRQOBRXRWCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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